molecular formula C14H15BrN2O3 B8240730 Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Cat. No.: B8240730
M. Wt: 339.18 g/mol
InChI Key: GKNXXAXWFLJGOY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is a high-value chemical intermediate in sophisticated organic synthesis and pharmaceutical research. Its primary research application is in the exploration and development of novel BRAF kinase inhibitors, which are a prominent class of therapeutics for the treatment of cancers, including cutaneous melanoma . The 4-methoxybenzyl (PMB) protecting group and the bromo substituent on the pyrazole core are critical functional handles for further regioselective derivatization, enabling researchers to systematically build complex molecular architectures . This compound is integral to structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds in drug discovery campaigns. The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in numerous pharmacological agents due to its wide range of biological activities . This specific ester derivative serves as a versatile precursor for the synthesis of pyrazole-3-carboxylic acids and other functionalized pyrazole compounds, which are valuable for creating potential anticancer agents and for use in metal-organic frameworks or supramolecular chemistry due to their capacity for non-covalent bonding . This product is strictly for professional research and industrial or commercial use. It is not intended for diagnostic, therapeutic, or consumer applications.

Properties

IUPAC Name

ethyl 4-bromo-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-3-20-14(18)13-12(15)9-17(16-13)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNXXAXWFLJGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1Br)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

  • Solvent : Ethanol or methanol (polar protic solvents enhance cyclization).

  • Catalyst : Acetic acid (for acid-catalyzed dehydration) or sodium ethoxide (for base-mediated enolate formation).

  • Temperature : Reflux (60–80°C) for 4–12 hours.

Example Protocol :

  • Dissolve 4-methoxybenzylhydrazine (1.0 eq) and ethyl 3-oxobutanoate (1.1 eq) in ethanol.

  • Add glacial acetic acid (0.1 eq) and reflux at 80°C for 8 hours.

  • Cool, concentrate, and purify via silica gel chromatography to obtain 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (Yield: 65–75%).

N-Alkylation with 4-Methoxybenzyl Halides

Alternative routes involve post-synthetic alkylation of pre-formed pyrazole intermediates. Ethyl 4-bromo-1H-pyrazole-3-carboxylate is alkylated using 4-methoxybenzyl chloride or bromide under basic conditions.

Optimization Insights:

  • Base : Potassium carbonate or cesium carbonate (ensures deprotonation of pyrazole nitrogen).

  • Solvent : DMF or acetonitrile (polar aprotic solvents improve nucleophilicity).

  • Temperature : 60–100°C for 6–24 hours.

Example Protocol :

  • Mix ethyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 eq) with 4-methoxybenzyl bromide (1.2 eq) in DMF.

  • Add K₂CO₃ (2.0 eq) and stir at 80°C for 12 hours.

  • Extract with ethyl acetate, wash with brine, and purify via column chromatography (Yield: 70–80%).

Bromination Strategies

Bromination at the pyrazole C4 position is achieved via electrophilic substitution or radical mechanisms.

Direct Bromination with N-Bromosuccinimide (NBS)

NBS in dichloromethane (DCM) selectively brominates the pyrazole ring at elevated temperatures.

Example Protocol :

  • Dissolve 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 eq) in DCM.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN (azobisisobutyronitrile).

  • Reflux at 40°C for 4 hours, concentrate, and recrystallize from hexane (Yield: 60–70%).

Bromination via Phosphorus Oxibromide (POBr₃)

POBr₃ facilitates bromination of hydroxylated intermediates.

Example Protocol :

  • React ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 eq) with POBr₃ (2.0 eq) in acetonitrile.

  • Heat at 90°C for 2 hours, quench with ice water, and extract with ethyl acetate (Yield: 75–85%).

One-Pot Multi-Step Synthesis

Recent advancements emphasize one-pot protocols to improve efficiency. A representative method combines cyclocondensation, alkylation, and bromination in sequence.

Example Protocol :

  • React ethyl 3-oxobutanoate with 4-methoxybenzylhydrazine in ethanol under reflux (Step 1: Cyclocondensation).

  • Add 4-methoxybenzyl bromide and K₂CO₃ directly to the reaction mixture (Step 2: Alkylation).

  • Introduce NBS and AIBN, continue refluxing (Step 3: Bromination).

  • Isolate the product via filtration and recrystallization (Overall Yield: 55–65%).

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation + AlkylationHydrazine + β-keto ester → Alkylation65–75High regioselectivityMulti-step purification required
Direct BrominationNBS/POBr₃-mediated bromination60–85Single-step brominationRequires pre-formed pyrazole core
One-Pot SynthesisIntegrated cyclocondensation55–65Reduced solvent use, time-efficientLower yield due to competing reactions

Mechanistic Considerations

  • Cyclocondensation : Proceeds via hydrazone formation, followed by 5-endo cyclization to generate the pyrazole ring.

  • Bromination : Electrophilic attack by Br⁺ at the electron-rich C4 position, stabilized by the adjacent ester group.

  • Alkylation : SN2 displacement of the benzyl halide by the deprotonated pyrazole nitrogen.

Challenges and Optimization

  • Regioselectivity : Competing alkylation at N1 vs. N2 positions is mitigated using bulky bases (e.g., Cs₂CO₃).

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity.

  • Scale-Up : Continuous-flow systems reduce reaction times and improve yields in industrial settings .

Scientific Research Applications

Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and methoxybenzyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at N1, C4, and C5 positions, impacting reactivity, solubility, and bioactivity.

Table 1: Substituent Comparison of Ethyl Pyrazole-3-carboxylate Derivatives

Compound Name N1 Substituent C4 Substituent C5 Substituent Key Features Reference
Target Compound 4-Methoxybenzyl Br H High electrophilicity at C4
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate H (unsubstituted) Br CF₃ Enhanced electron-withdrawing effect from CF₃
Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate 4-Chlorobenzyl H Phenyl Increased lipophilicity from Cl
Ethyl 4-chloro-5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylate THP-protected Cl 2-Ethoxyphenyl Chlorine allows nucleophilic substitution
Ethyl 5-(3-(4-fluorobenzoyl)thioureido)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carboxylate 2-Hydroxy-2-phenylethyl Thioureido-fluorobenzoyl H Antimicrobial potential
Crystallographic and Computational Insights
  • Crystal Packing: Analogs like ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate adopt a monoclinic lattice (space group P2₁/c), stabilized by C–H···O hydrogen bonds .
  • Hydrogen Bonding : The 4-methoxybenzyl group participates in weak C–H···π interactions, influencing solubility and crystallinity .
  • Computational Tools : Programs like Mercury and SHELXL enable visualization of intermolecular interactions and refinement of pyrazole crystal structures .

Biological Activity

Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.

  • Molecular Formula : C₁₄H₁₅BrN₂O₃
  • Molecular Weight : 339.1845 g/mol
  • CAS Number : 2803477-09-8
  • Purity : ≥ 97%

The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. Compounds with similar structures have shown selective inhibition of COX-2 over COX-1, leading to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit inflammatory responses in various experimental models.

StudyModelFindings
Sivaramakarthikeyan et al. (2022)Carrageenan-induced paw edema in ratsShowed significant reduction in edema, indicating potent anti-inflammatory effects.
Abdellatif et al. (2022)In vitro COX-1/COX-2 inhibition assayDemonstrated selective COX-2 inhibition with an IC₅₀ value comparable to established NSAIDs.

Analgesic Activity

The analgesic properties of this compound have also been investigated. In vivo studies suggest that it effectively reduces pain responses, likely through its anti-inflammatory mechanisms.

StudyModelFindings
Research on pyrazole derivatives (2022)Pain models in rodentsEthyl 4-bromo derivative exhibited significant analgesic activity, reducing pain scores substantially.

Case Studies

Case Study 1: Evaluation of Anti-inflammatory Effects
In a controlled study involving rats, this compound was administered to assess its anti-inflammatory effects using the carrageenan-induced paw edema model. The results indicated a marked decrease in paw swelling compared to the control group, suggesting a strong anti-inflammatory effect mediated by COX inhibition.

Case Study 2: Safety Profile Assessment
A histopathological examination was conducted post-treatment to evaluate any potential gastric toxicity associated with the compound. Results indicated minimal degenerative changes in gastric tissues, supporting its safety profile relative to traditional NSAIDs.

Q & A

Q. What are the established synthetic routes for Ethyl 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions : Substituted pyrazole precursors are reacted with 4-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group.
  • Bromination : Electrophilic bromination at the pyrazole C4 position using N-bromosuccinimide (NBS) in polar aprotic solvents like DCM or THF .
  • Esterification : Ethyl ester groups are introduced via nucleophilic acyl substitution, often catalyzed by H₂SO₄ or DMAP .

Q. Optimization Tips :

  • Temperature control : Maintaining 50–60°C during bromination minimizes side reactions (e.g., di-bromination) .
  • Catalyst selection : Copper(I) iodide improves regioselectivity in triazole-pyrazole hybrid syntheses, which could be adapted for analogous reactions .
  • Purification : Column chromatography (cyclohexane/ethyl acetate gradients) achieves >85% purity, as validated by NMR and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential Techniques :

  • ¹H/¹³C NMR : Confirm substituent positions. For example, the 4-methoxybenzyl group shows aromatic protons at δ 7.1–7.5 ppm and a singlet for the OCH₃ group at δ 3.8 ppm .
  • X-ray crystallography : Resolves stereochemistry; the pyrazole ring typically adopts a planar conformation with bond angles near 120° .
  • IR spectroscopy : Detects ester C=O stretches (~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Case Study : Discrepancies in bromination efficiency (40–85% yields) may arise from:

  • Solvent polarity : THF vs. DCM affects NBS reactivity. Higher polarity (THF) favors mono-bromination .
  • Protecting groups : Bulky substituents on the pyrazole ring can sterically hinder bromine access, requiring adjusted stoichiometry .

Q. Methodological Approach :

  • Control experiments : Replicate conditions from conflicting studies while monitoring intermediates via LC-MS.
  • Computational modeling : DFT calculations predict bromination sites to guide experimental design .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

Key Modifications :

  • Ester hydrolysis : Replace the ethyl group with methyl or tert-butyl to assess esterase stability .
  • Bioisosteric replacement : Substitute the 4-bromo group with CF₃ or CN to evaluate electronic effects on target binding .

Q. Experimental Design :

  • In vitro assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR) to identify potency trends.
  • Crystallographic docking : Use X-ray structures (e.g., PDB entries) to model interactions with biological targets .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

Crystallization Protocols :

  • Solvent screening : Slow evaporation from ethyl acetate/hexane (1:3) produces diffraction-quality crystals .
  • Temperature gradients : Cooling from 50°C to 4°C over 48 hours enhances crystal lattice formation .

Q. Troubleshooting :

  • Polymorphism : If crystals are amorphous, try seeding with analogous pyrazole derivatives .
  • Hygroscopicity : Store samples under N₂ to prevent hydration, which disrupts crystal packing .

Q. What are the implications of substituent electronic effects on the reactivity of the pyrazole ring?

Electronic Analysis :

  • Electron-withdrawing groups (Br, COOEt) : Increase electrophilicity at C5, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Methoxybenzyl group : The electron-donating OCH₃ group stabilizes adjacent positive charges, influencing reaction pathways in acid-catalyzed conditions .

Q. Experimental Validation :

  • Hammett plots : Correlate substituent σ values with reaction rates (e.g., Suzuki couplings) to quantify electronic effects .

Q. Data Contradiction Example :

StudyBromination YieldConditions
Wang et al. (2018) 87%NBS, DCM, 50°C, 16 h
Gräßle et al. (2024) 62%NBS, THF, 50°C, 12 h

Resolution : The lower yield in THF may result from reduced solubility of NBS, requiring longer reaction times or co-solvents.

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